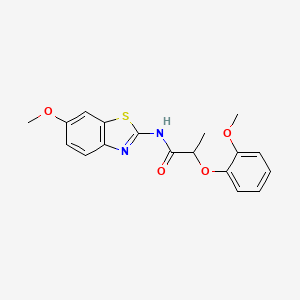![molecular formula C17H22ClNO2 B4200475 2-[(3-methoxybenzyl)amino]-1-phenyl-1-propanol hydrochloride](/img/structure/B4200475.png)
2-[(3-methoxybenzyl)amino]-1-phenyl-1-propanol hydrochloride
描述
2-[(3-methoxybenzyl)amino]-1-phenyl-1-propanol hydrochloride, also known as MPPL, is a chemical compound that has gained attention in the scientific community due to its potential for use in various research applications. MPPL is a synthetic compound that is structurally similar to opioids and has been studied for its potential as an analgesic and anti-inflammatory agent.
科学研究应用
2-[(3-methoxybenzyl)amino]-1-phenyl-1-propanol hydrochloride has been studied for its potential use as an analgesic and anti-inflammatory agent. In animal studies, this compound has been shown to have a significant analgesic effect in models of acute and chronic pain. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammation. This compound has also been studied for its potential use in treating opioid addiction. In animal studies, this compound has been shown to reduce the withdrawal symptoms associated with opioid addiction.
作用机制
The exact mechanism of action of 2-[(3-methoxybenzyl)amino]-1-phenyl-1-propanol hydrochloride is not fully understood. However, it is believed that this compound acts on the mu-opioid receptor, which is a target for many opioids. This compound has been shown to have a high affinity for the mu-opioid receptor and to activate the receptor in a manner similar to other opioids. Additionally, this compound has been shown to have a lower potential for abuse and dependence than other opioids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other opioids. This compound has been shown to have analgesic and anti-inflammatory effects in animal models. Additionally, this compound has been shown to have a lower potential for abuse and dependence than other opioids. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One advantage of using 2-[(3-methoxybenzyl)amino]-1-phenyl-1-propanol hydrochloride in lab experiments is its potential as an analgesic and anti-inflammatory agent. This compound has been shown to have significant effects in animal models of pain and inflammation. Additionally, this compound has a lower potential for abuse and dependence than other opioids, which makes it a safer alternative for use in lab experiments. However, one limitation of using this compound in lab experiments is its limited availability. This compound is a synthetic compound that is not readily available, which makes it difficult to obtain for use in lab experiments.
未来方向
There are several future directions for 2-[(3-methoxybenzyl)amino]-1-phenyl-1-propanol hydrochloride research. One direction is to further study the mechanism of action of this compound. Understanding the exact mechanism of action of this compound could lead to the development of more effective analgesics and anti-inflammatory agents. Another direction is to study the potential use of this compound in treating opioid addiction. This compound has been shown to reduce the withdrawal symptoms associated with opioid addiction, which makes it a potential candidate for use in treating opioid addiction. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound. Overall, this compound has the potential to be a valuable tool in the field of pharmacology and more research is needed to fully understand its potential.
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential use as an analgesic and anti-inflammatory agent. This compound has been shown to have significant effects in animal models of pain and inflammation and has a lower potential for abuse and dependence than other opioids. However, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in treating opioid addiction.
属性
IUPAC Name |
2-[(3-methoxyphenyl)methylamino]-1-phenylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.ClH/c1-13(17(19)15-8-4-3-5-9-15)18-12-14-7-6-10-16(11-14)20-2;/h3-11,13,17-19H,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULFEGUTHLRUEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCC2=CC(=CC=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4200395.png)
![N-(2,3-dichlorophenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4200399.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4200400.png)
![N-(3-chloro-4-methylphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4200405.png)

![2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B4200427.png)
![N-{3-[1-acetyl-5-(3-methyl-2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B4200459.png)
![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4200466.png)
![2-chloro-N-[1-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B4200482.png)
![4-[allyl(methylsulfonyl)amino]-N-2-biphenylylbenzamide](/img/structure/B4200490.png)
![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4200493.png)
![5-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(4-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4200502.png)
![3-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}-N-cyclohexylpropanamide](/img/structure/B4200509.png)
